(S)-Imazaquin
Description
Structure
3D Structure
Properties
CAS No. |
355841-30-4 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23)/t17-/m0/s1 |
InChI Key |
CABMTIJINOIHOD-KRWDZBQOSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |
Isomeric SMILES |
CC(C)[C@]1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |
Origin of Product |
United States |
Molecular Mechanism of Action: Interaction with Acetolactate Synthase Als / Acetohydroxyacid Synthase Ahas
Identification and Biochemical Characterization of the Target Enzyme
ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form (S)-2-acetolactate, or the condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to produce (S)-2-aceto-2-hydroxybutyrate. The enzymatic activity of ALS is dependent on the presence of three essential cofactors: thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion, typically Mg2+. In plants, the enzyme generally consists of a catalytic subunit with a molecular weight of approximately 65 kDa and a smaller regulatory subunit that can modulate enzyme activity and sensitivity to feedback inhibition by the branched-chain amino acids themselves.
Molecular Basis of ALS/AHAS Inhibition by Imazaquin (B1671739)
Imazaquin functions by directly interacting with the ALS enzyme, preventing it from carrying out its normal catalytic function. The molecular details of this inhibition have been elucidated through structural and kinetic studies.
Crystallographic studies of Arabidopsis thaliana AHAS in complex with imazaquin reveal that the inhibitor does not bind directly to the catalytic active site but rather to a distinct, partially overlapping site located within the substrate access channel. By lodging itself in this channel, imazaquin physically blocks substrates from reaching the ThDP cofactor at the catalytic center. The binding orientation shows the dihydroimidazolone ring of imazaquin positioned to obstruct the channel, while its quinoline (B57606) ring moiety extends towards the surface of the protein. Imazaquin is positioned at a distance of at least 7 Å from the catalytic C2 atom of the ThDP cofactor.
The interaction between imazaquin and the enzyme is stabilized by a series of non-covalent interactions. Though it shares part of its binding site with sulfonylurea herbicides, the specific interactions differ. Imazaquin forms fewer contact points with the enzyme compared to many sulfonylureas. A key interaction is the formation of a salt bridge between the carboxyl group of imazaquin and the side chain of a conserved arginine residue (Arg377).
| Interaction Type | Details | Key Residues |
|---|---|---|
| Binding Location | Blocks substrate access channel leading to the active site. | N/A |
| Van der Waals Contacts | 28 contacts. | Interacts with 12 amino acids in total. Ten of these are also involved in binding sulfonylureas. |
| Hydrogen Bonds | 1 bond. | |
| Ionic Interaction (Salt Bridge) | Forms between the herbicide's carboxylic acid group and an arginine residue. | Arginine 377 (R377). |
| Unique Binding Residues | Two amino acid residues bind imazaquin but not sulfonylureas. | Not specified in referenced abstracts. |
Kinetic studies on purified acetolactate synthase from barley have characterized imazaquin as a slow, tight-binding, uncompetitive inhibitor with respect to the substrate pyruvate. Uncompetitive inhibition means that imazaquin preferentially binds to the enzyme-substrate (E-S) complex. The inhibition process is time-dependent and biphasic, indicating a two-step mechanism. This often involves an initial rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change that results in a more tightly bound, stable complex.
This slow-binding nature can, in some cases, lead to a seemingly permanent inactivation of the enzyme even after the inhibitor dissociates. Furthermore, a phenomenon known as "accumulative inhibition" contributes significantly to imazaquin's herbicidal potency. This process involves an oxidative inactivation of the enzyme triggered by the herbicide, which can make even a relatively weak-binding inhibitor highly effective over time. This mechanism helps explain why imazaquin is a potent herbicide despite having a weaker binding affinity (higher Ki) than other classes of ALS inhibitors like the sulfonylureas.
| Enzyme Source | Inhibition Type (vs. Pyruvate) | Initial Ki (app) | Steady-State Ki | Reference |
|---|---|---|---|---|
| Barley (Hordeum vulgare) | Uncompetitive | 10 µM | 0.55 µM | |
| Arabidopsis thaliana | N/A | 3.0 µM (Kiapp) | N/A | |
| Arabidopsis thaliana | N/A | 18 µM (Ki) | N/A |
The stability of the imazaquin-ALS complex is determined by interactions with specific amino acid residues lining the binding pocket. As mentioned, Arginine 377 (Arg377) is critical, forming a salt bridge with the inhibitor's carboxylate group, which anchors the molecule in place.
Molecular docking studies and analysis of resistant mutants have identified other important residues. For example, in rice ALS, modeling has been used to identify key amino acids responsible for the stability of imidazolinone binding. While imazaquin does not directly interact with Proline 197 (P197), mutations at this position are a common source of resistance to sulfonylurea herbicides and can sometimes affect imidazolinone sensitivity. In contrast, mutations at Tryptophan 574 (W574) to leucine (B10760876) can confer resistance to both herbicide classes because this residue is crucial for shaping the binding channel and directly interacts with both types of inhibitors. In tomato, docking simulations identified Ala40 and His341 as having high binding scores with imazaquin. These specific residues are essential for the selective and potent inhibition of the enzyme by imazaquin.
Enzymatic Inhibition Kinetics and Mechanistic Pathways
Stereochemical Influence on Molecular Interactions and Enzymatic Inhibition
Imazaquin is a chiral compound, possessing a stereocenter in its imidazolinone ring. This means it exists as two non-superimposable mirror images, or enantiomers: (S)-Imazaquin and (R)-Imazaquin. As biological systems like enzyme active sites are themselves chiral, they often interact differently with the two enantiomers of a chiral ligand. This principle of enantioselectivity is highly relevant to the herbicidal activity of imazaquin.
Although commercial imazaquin is typically sold as a racemate (an equal mixture of both enantiomers), studies have consistently shown that the herbicidal activity is not distributed equally between them. The biological activity is predominantly associated with one enantiomer.
Research indicates that the (R)-enantiomer of imazaquin is significantly more herbicidally active than the (S)-enantiomer. The difference in potency has been reported to be as much as eight-fold. This strong enantioselectivity is a common feature among imidazolinone herbicides. For the related herbicide imazethapyr, the R-enantiomer was also found to be a much more potent inhibitor of ALS than the S-enantiomer. Similarly, for imazapyr, the (+)-enantiomer (presumed to be the R-form) demonstrated substantially greater inhibition of ALS activity compared to the (-)-enantiomer.
This difference in biological effect strongly implies a difference in the binding affinity and/or inhibitory efficiency of the two enantiomers for the ALS enzyme. The specific three-dimensional arrangement of the functional groups on the (R)-enantiomer allows for a more favorable and stable interaction with the amino acid residues in the enzyme's binding pocket compared to the (S)-enantiomer. This superior fit leads to more effective blockage of the substrate channel and, consequently, more potent inhibition of the enzyme, resulting in higher herbicidal activity.
The Chemical Compound this compound: A Molecular Perspective
The imidazolinone chemical family includes the chiral herbicide this compound. As an inhibitor of a crucial plant enzyme, its molecular interactions have been a subject of scientific investigation. This article focuses exclusively on the chemical compound this compound, detailing its molecular mechanism of action with a specific focus on its interaction with acetolactate synthase (ALS).
Physicochemical Properties of S Imazaquin
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. For (S)-Imazaquin, these properties dictate its solubility, mobility, and persistence in the environment.
| Property | Value |
| IUPAC Name | (2S)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]quinoline-3-carboxylic acid |
| Molecular Formula | C₁₇H₁₇N₃O₃ |
| Molecular Weight | 311.341 g/mol |
| Appearance | Colorless or white solid |
| Melting Point | 219 to 222 °C (for the racemate) |
| Water Solubility | 60 mg/L at 25°C (for the racemate) |
| pKa | 3.10 ± 0.30 (for the racemate) |
Synthetic Methodologies for S Imazaquin and Its Chiral Precursors
Total Synthesis Approaches for the Imazaquin (B1671739) Core Scaffold
The total synthesis of racemic imazaquin is a multi-step process that hinges on the preparation and subsequent condensation of two key precursors: quinoline-2,3-dicarboxylic acid anhydride (B1165640) and (±)-2-amino-2,3-dimethylbutanamide.
The synthesis of the quinoline-2,3-dicarboxylic acid anhydride typically begins with the reaction of aniline (B41778) with dialkyl acetylenedicarboxylates or related precursors to form anilinofumarates. These intermediates then undergo a Vilsmeier-Haack type cyclization to yield the corresponding dialkyl quinoline-2,3-dicarboxylates. Subsequent hydrolysis of the ester groups affords quinoline-2,3-dicarboxylic acid, which is then dehydrated to the anhydride using standard methods.
The chiral component, 2-amino-2,3-dimethylbutanamide, is commonly synthesized in its racemic form from 2-amino-2,3-dimethylbutanenitrile. The nitrile is subjected to hydrolysis, typically using a strong acid like sulfuric acid, to produce the corresponding amide.
The final step in the total synthesis involves the condensation of quinoline-2,3-dicarboxylic acid anhydride with the racemic 2-amino-2,3-dimethylbutanamide. This reaction is followed by a base-catalyzed cyclization of the resulting 2-carbamoyl-3-quinolinecarboxylic acid intermediate to form the imidazolinone ring, yielding racemic imazaquin.
Table 1: Key Precursors for Racemic Imazaquin Synthesis
| Precursor | Starting Materials | Key Reactions |
| Quinoline-2,3-dicarboxylic acid anhydride | Aniline, Dialkyl acetylenedicarboxylate | Anilinofumarate formation, Vilsmeier-Haack cyclization, Hydrolysis, Dehydration |
| (±)-2-Amino-2,3-dimethylbutanamide | 2-Amino-2,3-dimethylbutanenitrile | Acid-catalyzed hydrolysis |
Stereoselective Synthesis Strategies for Accessing the (S)-Enantiomer
While imidazolinone herbicides are often used as racemic mixtures, the herbicidal activity is predominantly associated with the (R)-enantiomer due to its higher affinity for the target enzyme, acetolactate synthase (ALS). However, the synthesis of the (S)-enantiomer is of academic and research interest, and can be achieved through several stereoselective strategies focused on the preparation of the chiral precursor, (S)-2-amino-2,3-dimethylbutanamide.
Asymmetric Strecker Synthesis: This method allows for the direct synthesis of enantiomerically enriched α-amino acids. In the context of (S)-Imazaquin, an asymmetric Strecker reaction could be employed to synthesize α,α-disubstituted amino acids. This involves the reaction of a ketone with a cyanide source and a chiral amine auxiliary. Subsequent hydrolysis of the resulting α-aminonitrile would yield the desired (S)-2-amino-2,3-dimethylbutanoic acid, which can then be converted to the corresponding amide.
Enzymatic Resolution: A common and effective method for separating enantiomers is enzymatic resolution. This can be applied to the racemic mixture of 2-amino-2,3-dimethylbutanamide. Specific enzymes, such as lipases or amidases, can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted (S)-enantiomer from the modified (R)-enantiomer. For instance, subtilisin-catalyzed stereoselective aminolysis has been successfully used for the resolution of racemic primary amines.
Table 2: Comparison of Stereoselective Synthesis Strategies for (S)-2-amino-2,3-dimethylbutanamide
| Strategy | Description | Key Features |
| Asymmetric Strecker Synthesis | Diastereoselective addition of cyanide to a chiral imine derived from 3-methyl-2-butanone (B44728) and a chiral amine auxiliary. | Direct formation of chiral center; requires stoichiometric chiral auxiliary. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction (e.g., acylation or hydrolysis) on the racemic amide, allowing for separation of the (S)-enantiomer. | High enantioselectivity; operates under mild conditions; requires screening for suitable enzymes. |
| Chiral Auxiliary-based Synthesis | Covalent attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. | High diastereoselectivity; requires attachment and removal of the auxiliary. |
Derivatization and Chemical Modification of the this compound Structure
The modification of the this compound structure is a key strategy for developing analogues with potentially altered biological activity or for creating chemical probes to study its mechanism of action.
Design Principles for Analogues and Chemical Probes
The design of this compound analogues is guided by structure-activity relationship (SAR) studies of related compounds. Modifications typically target three main regions of the molecule: the quinoline (B57606) ring, the imidazolinone ring, and the isopropyl and methyl substituents at the C4 position of the imidazolinone ring.
For the development of chemical probes, the core this compound scaffold can be functionalized with reporter groups such as fluorophores, biotin (B1667282) tags, or photo-reactive groups. The attachment of these groups is strategically planned to minimize disruption of the molecule's interaction with its biological target. A linker arm is often incorporated to spatially separate the reporter group from the core pharmacophore.
Key Design Considerations:
Quinoline Ring: Substitution on the quinoline ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity.
Imidazolinone Ring: Modifications to this ring can affect the molecule's interaction with the active site of the target enzyme.
C4-Substituents: Altering the alkyl groups at the C4 position can impact the molecule's fit within the enzyme's binding pocket.
Linker Attachment: For chemical probes, the point of attachment for a linker and reporter group should be at a position that does not interfere with the key binding interactions of the pharmacophore.
Synthetic Routes to Key Functionalized Derivatives
The synthesis of functionalized this compound derivatives would leverage the established total synthesis route, incorporating modified precursors.
Functionalization of the Quinoline Ring: Substituted anilines can be used as starting materials in the synthesis of the quinoline-2,3-dicarboxylic acid anhydride precursor. This allows for the introduction of various functional groups (e.g., halogens, nitro groups, alkyl groups) onto the quinoline backbone. These functional groups can then serve as handles for further chemical modifications or for the attachment of reporter tags.
Modification of the Imidazolinone Ring: While more synthetically challenging, the imidazolinone ring can be modified by using analogues of 2-amino-2,3-dimethylbutanamide in the condensation step. For example, using different α-amino amides would result in different substituents at the C4 position of the imidazolinone ring.
Synthesis of a Hypothetical this compound-Based Chemical Probe:
A potential synthetic route to an this compound chemical probe could involve the synthesis of a quinoline-2,3-dicarboxylic acid anhydride bearing a functional group suitable for click chemistry, such as an azide (B81097) or an alkyne. This functionalized anhydride would then be condensed with (S)-2-amino-2,3-dimethylbutanamide. The resulting functionalized this compound could then be coupled to a reporter molecule (e.g., a fluorophore with a corresponding alkyne or azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Structural Biology and Enzymology of Imazaquin Target Complexes
X-ray Crystallographic Studies of AHAS in Complex with Imidazolinones
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of AHAS in complex with various herbicides, including imidazolinones like imazaquin (B1671739) (IQ) . These studies have revealed how these molecules interact with the enzyme at an atomic level, providing crucial details about their binding modes and the subsequent effects on enzyme conformation.
Elucidation of Inhibitor Binding Modes
X-ray crystallographic studies of Arabidopsis thaliana AHAS in complex with imazaquin (IQ) have demonstrated that imidazolinones, like sulfonylureas, inhibit the enzyme by blocking a channel that provides access to the active site . Unlike substrates, neither class of herbicide mimics the natural substrates of AHAS . Imazaquin binds at a site that partially overlaps with the binding sites of sulfonylureas but adopts a distinct mode of interaction . Specifically, imazaquin is located at least 7 Å away from the catalytic center, which involves the C2 atom of thiamin diphosphate (B83284) (ThDP), whereas sulfonylureas are found within 5 Å of this catalytic atom . Ten amino acid residues are involved in binding both sulfonylureas and imazaquin, while six additional residues interact only with sulfonylureas, and two residues specifically interact with imazaquin . This differential interaction profile highlights the adaptability of the AHAS binding site . The crystal structure of Arabidopsis thaliana AHAS in complex with imazaquin (IQ) was determined at a resolution of 2.8 Å . It was noted that the (R)-enantiomer of imazaquin, which is significantly more potent, was bound to the enzyme, even though racemic imazaquin was used for crystallization . The binding of imazaquin involves extensive noncovalent interactions with approximately twelve amino acids, including a salt bridge between the side chain of R377 and the carboxylate group of imazaquin .
Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Characterization
While X-ray crystallography has provided high-resolution static snapshots of AHAS-herbicide complexes, cryo-electron microscopy (Cryo-EM) offers complementary insights, particularly for larger or less crystalline protein assemblies, and can capture different conformational states . Cryo-EM has been employed to determine the three-dimensional structure of plant AHAS, such as that from Arabidopsis thaliana, complementing crystallographic studies . This technique allows for the visualization of enzyme complexes in a near-native, hydrated state, potentially revealing dynamic aspects of enzyme function and ligand interaction that might be less apparent in crystal structures . Researchers have utilized Cryo-EM to study the structure of plant AHAS, validating findings obtained through X-ray crystallography and providing a comprehensive understanding of the enzyme's architecture .
Role of Co-factors and Allosteric Sites in AHAS-Imazaquin Interactions
AHAS is a complex enzyme that requires several cofactors for its catalytic activity, including thiamin diphosphate (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion, typically Mg2+ . ThDP is crucial for the catalytic mechanism, forming a covalent intermediate with the substrate . FAD is also essential for activity, although its precise role is not fully understood as the primary reaction does not involve redox chemistry; it is thought to be a vestigial cofactor or involved in a slow side reaction . Mg2+ plays a role in anchoring ThDP to the enzyme .
The interaction of imazaquin with AHAS is influenced by the enzyme's cofactor environment and potential allosteric sites. While imazaquin binds in a channel leading to the active site, it is positioned away from the immediate catalytic center involving ThDP . Studies have indicated that some herbicides, including imidazolinones, can lead to the modification or degradation of ThDP, or influence the redox state of FAD, contributing to the enzyme's inactivation . The precise role of FAD in the context of imazaquin binding and inhibition is an area of ongoing research, with suggestions that it might be involved in a slow side reaction or play a structural role .
Computational and Theoretical Chemistry of S Imazaquin
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like (S)-Imazaquin. These methods allow for the calculation of various molecular properties that govern the interactions of the herbicide with its environment and biological target.
While specific DFT studies focusing solely on the electronic structure of isolated this compound are not extensively documented in publicly available literature, related research on its interactions provides valuable information. For instance, DFT analysis has been employed to study the encapsulation of the parent compound, Imazaquin (B1671739), with cucurbiturils. Such studies, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), help in understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition. The electronic properties derived from these calculations, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are fundamental to its reactivity. The reactivity of a molecule is closely linked to its frontier orbitals; a smaller energy gap between the HOMO and LUMO generally indicates higher reactivity.
The application of DFT can also elucidate the reactivity descriptors of a molecule, which can predict its behavior in chemical reactions. For this compound, these descriptors would be critical in understanding the chemical basis of its interaction with the AHAS active site and the mechanism of inhibition. Although detailed studies on the photodegradation of Imazaquin exist, which touch upon its reactivity under UV light, specific quantum chemical calculations detailing the electronic transitions involved are an area for further research.
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance in the Context of this compound |
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate electrons; important for interactions with electron-accepting sites in the AHAS enzyme. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept electrons; relevant for interactions with electron-donating residues in the binding pocket. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | Shows the distribution of charge across the molecule, highlighting regions prone to electrostatic interactions, which are key for binding to the receptor. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack. |
Molecular Docking and Dynamics Simulations of Imazaquin-Protein Interactions
Molecular docking and dynamics simulations are indispensable computational techniques to model the interaction between a ligand, such as this compound, and its protein target, AHAS. These methods provide a detailed view of the binding process at an atomic level.
Prediction of Binding Poses and Affinities
Molecular docking studies have been instrumental in elucidating how Imazaquin binds to the AHAS enzyme. The crystal structure of Arabidopsis thaliana AHAS in complex with Imazaquin (PDB entry: 1Z8N) reveals that the inhibitor binds in a channel that provides access to the active site, thereby blocking the substrate. The binding is characterized by interactions with several key amino acid residues.
Interestingly, while Imazaquin is used as a racemate, it is the (R)-enantiomer that is the more potent herbicide and is observed to bind to AtAHAS in crystallographic studies. Docking studies suggest that for the (S)-isomer, there would be unfavorable steric hindrance between its isopropyl group and residues such as Arg377, Trp574, and Gly121, which would require conformational changes in these residues to accommodate its binding. This provides a structural basis for the observed enantioselectivity.
Molecular docking experiments on rice AHAS (OsALS1) have identified a binding cavity where Imazaquin interacts with approximately 13 to 15 residues. The imidazole (B134444) moiety of the herbicide tends to interact with residues near the protein surface. The binding affinity, often estimated by scoring functions within docking programs like AutoDock, can be calculated, although these are approximations. For instance, Imazaquin has a relatively low binding affinity (Ki = 18 µM) for AtAHAS, yet it is a potent herbicide due to its ability to cause time-dependent accumulative inhibition.
Table 2: Key Amino Acid Residues in Arabidopsis thaliana AHAS Interacting with Imazaquin
| Residue | Type of Interaction |
| Arg377 | Salt bridge with the carboxylate group of Imazaquin. |
| Trp574 | van der Waals contacts. |
| Met351 | van der Waals contacts. |
| Ala122 | van der Waals contacts. |
| Phe180 | van der Waals contacts. |
| Gly121 | Potential steric hindrance with the (S)-isomer. |
| Asn654 | Close contact with the Imazaquin molecule. |
| Thr203 | Involved in the formation of the binding pocket. |
| Arg199 | Close contact with the Imazaquin molecule. |
Simulation of Conformational Dynamics of the Ligand-Receptor Complex
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, revealing conformational changes and the stability of interactions over time. While specific MD simulations focusing on the this compound-AHAS complex are not widely published, studies on related systems offer valuable insights. For example, MD simulations have been used to investigate the stability of Imazaquin inclusion complexes with cucurbiturils, demonstrating the stability of these complexes in aqueous media through hydrophobic effects and hydrogen bonding.
For the AHAS-Imazaquin interaction, MD simulations would be crucial to understand the conformational adjustments that occur upon binding, especially the movements of residues that differ between the binding of the (R) and (S) enantiomers. Such simulations can also shed light on the mechanism of time-dependent inhibition, a key feature of imidazolinone herbicides. Furthermore, MD simulations are used to study the effects of mutations in the AHAS enzyme that confer herbicide resistance. By simulating the wild-type and mutant enzymes complexed with the inhibitor, researchers can analyze changes in binding stability and conformational dynamics that lead to resistance. The binding of Imazaquin can induce conformational changes in the AHAS protein, bringing different domains closer together and altering the volume of the active site.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
QSAR and cheminformatics are computational strategies that relate the chemical structure of compounds to their biological activity, aiding in the design of novel and more potent molecules.
Development of Predictive Models for Analogues
QSAR models are mathematical equations that correlate physicochemical or structural descriptors of a series of compounds with their biological activity. For imidazolinone herbicides, QSAR studies have been employed to rationalize and design new pesticidal compounds. Early work at American Cyanamid utilized Hansch's QSAR method to guide synthesis programs for imidazolinones.
A 3D-QSAR study on a series of 5-substituted imidazolinone compounds using Comparative Molecular Field Analysis (CoMFA) resulted in a predictive model. CoMFA models generate 3D contour maps that show where steric and electrostatic fields of the molecules should be modified to improve activity. Such models can predict the activity of newly designed analogues before their synthesis. The development of robust QSAR models relies on high-quality biological data (both in vitro and in vivo) and appropriate statistical validation.
Table 3: Common Descriptors Used in QSAR Studies of Herbicides
| Descriptor Type | Examples | Relevance |
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Describe the electronic aspects of molecule-receptor interaction. |
| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Relate to the size and shape of the molecule and its fit in the binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, which influences its transport and binding. |
| 3D-CoMFA/CoMSIA Fields | Steric and electrostatic field values at grid points | Provide a 3D representation of the structural requirements for activity. |
Exploration of Chemical Space for Novel AHAS Inhibitors
Cheminformatics encompasses a range of computational tools for navigating and analyzing the vastness of "chemical space" to discover novel bioactive molecules. In the context of AHAS inhibitors, these approaches are crucial for designing new herbicides that can overcome the growing problem of weed resistance.
The discovery of new lead compounds can be facilitated by strategies like scaffold hopping, where the core structure of a known inhibitor like Imazaquin is modified to create novel chemical entities. Computational methods can guide this process by predicting the potential activity and properties of the designed molecules.
Mutation-dependent Biomacromolecular QSAR (MB-QSAR) is an advanced strategy that can be used to discover new herbicides effective against resistant mutants. By integrating structural information of both wild-type and mutant enzymes, these models can guide the design of inhibitors with a reduced propensity for developing resistance. The ultimate goal of these cheminformatics approaches is to expand the chemical space of AHAS inhibitors beyond the existing classes, leading to the development of next-generation herbicides with improved efficacy and environmental profiles.
Chemical Degradation and Transformation Pathways of S Imazaquin
Photodegradation Mechanisms and Products
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of imazaquin (B1671739) in aqueous environments. The rate of this process is influenced by factors such as pH and the presence of natural organic matter (NOM).
Studies have shown that the photodegradation of imazaquin follows first-order kinetics. In aqueous solutions, the rate of photodegradation increases with pH, reaching a plateau after pH 5.2. The presence of humic acids, a component of NOM, can decrease the rate of photodegradation due to light screening effects. For instance, imazaquin degrades more rapidly under 253.7 nm UV light compared to 310 nm lamps. The half-life of imazaquin due to photodegradation in aqueous solution is approximately two days. On soil surfaces, photodegradation still occurs but at a slower rate, with a reported half-life of 15.3 days.
Several photoproducts of imazaquin have been identified through various analytical techniques. In one study, four primary degradation products were identified in an aqueous solution: 2,3-pyridinedicarboxylic acid, 7-hydroxyfuro[3,4-b]pyridine-5(7H)-one, and 3-quinolinecarboxylic acid, along with one unidentified photoproduct. scielo.br Another study investigating the by-products in agricultural soil identified four major metabolites: 4-methylene-2-(quinolin-2-yl)-1H-imidazol-5(4H)-one, quinoline-3-carbaldehyde, 1-amino-2,3-dimethyl-1-oxobutan-2-ylium, and 1H- scielo.broxazino[4,5-b]quinolin-1-one.
Table 1: Identified Photodegradation Products of Imazaquin
| Product Name | Chemical Formula | Environment | Reference |
| 2,3-pyridinedicarboxylic acid | C₇H₅NO₄ | Aqueous Solution | scielo.br |
| 7-hydroxyfuro[3,4-b]pyridine-5(7H)-one | C₇H₅NO₃ | Aqueous Solution | scielo.br |
| 3-quinolinecarboxylic acid | C₁₀H₇NO₂ | Aqueous Solution | scielo.br |
| 4-methylene-2-(quinolin-2-yl)-1H-imidazol-5(4H)-one | C₁₃H₉N₃O | Agricultural Soil | |
| quinoline-3-carbaldehyde | C₁₀H₇NO | Agricultural Soil | |
| 1-amino-2,3-dimethyl-1-oxobutan-2-ylium | C₆H₁₂NO⁺ | Agricultural Soil | |
| 1H- scielo.broxazino[4,5-b]quinolin-1-one | C₁₀H₆N₂O₂ | Agricultural Soil | |
| quinoline-2,3-dicarboxylic anhydride (B1165640) | C₁₁H₅NO₃ | Soil (Microbial Degradation) |
Biotic Degradation Mechanisms (e.g., Microbial Metabolism) and Metabolite Identification
Biotic degradation, particularly through microbial metabolism, is the primary mechanism for the breakdown of imazaquin in soil. Various soil microorganisms are capable of utilizing imazaquin as a source of carbon and energy, leading to its dissipation. The rate of microbial degradation is influenced by soil properties such as pH, moisture content, and temperature. For instance, the degradation rate increases with higher soil moisture and temperature.
One identified bacterium capable of degrading imazaquin is Arthrobacter crystallopoietes. This strain can degrade high concentrations of the herbicide, with dissipation half-lives ranging from 1.51 to 4.75 days depending on the initial concentration.
Enzymatic Pathways of Chemical Transformation
The herbicidal activity of imazaquin stems from its ability to inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—in plants. By inhibiting AHAS, imazaquin disrupts protein synthesis and ultimately leads to plant death. The degradation of imazaquin by microorganisms involves enzymatic pathways that break down the herbicide's complex structure. For example, Arthrobacter crystallopoietes has been shown to metabolize imazaquin, producing metabolites such as quinoline-2,3-dicarboxylic anhydride.
Stereoselective Biodegradation Phenomena
Imazaquin is a chiral molecule, existing as two enantiomers: (R)-imazaquin and (S)-imazaquin. While biotic degradation is often enantioselective, studies on imazaquin have shown varied results. Some research indicates that the dissipation of imazaquin enantiomers in soil is either non-enantioselective or only slightly enantioselective. In these studies, no interconversion between the (R) and (S) enantiomers was observed. However, another study reported nonselective enantiomer loss over a three-month incubation period in soil slurries, suggesting that abiotic or nonselective microbial reactions might be dominant under those conditions. It is important to note that the herbicidally active form is the (R)-enantiomer.
Influence of Environmental Matrices on Chemical Dissipation (Focus on Physicochemical Interactions)
Sorption and Desorption Dynamics at Interfaces
The sorption of imazaquin to soil particles is a key factor controlling its availability for degradation and transport. Imazaquin is an amphoteric compound, meaning its charge varies with the pH of the surrounding medium. At typical agricultural soil pH levels (above 5), the anionic form of imazaquin is predominant.
Sorption of imazaquin is generally low in many soil types, which implies a high potential for mobility and leaching. However, several factors can increase its sorption:
Soil pH: Sorption of imazaquin increases as soil pH decreases. This is because at lower pH, the molecule is more likely to be in its neutral or cationic form, which can bind more readily to negatively charged soil colloids.
Organic Carbon Content: Soil organic carbon is a primary sorbent for imazaquin. Higher organic carbon content generally leads to increased sorption.
Clay and Iron Oxide Content: In soils with low organic carbon, clay minerals and iron oxides can contribute significantly to imazaquin sorption.
The addition of certain amendments to soil can also alter the sorption dynamics. For example, the addition of an organoclay has been shown to increase the sorption of both imazaquin enantiomers and slow their dissipation and leaching. Conversely, amendments like olive-mill wastes and biochar did not significantly increase sorption but did accelerate dissipation.
Desorption studies indicate that a high percentage of sorbed imazaquin can be released back into the soil solution, particularly in certain soil types, which further highlights its potential for leaching.
Chemical Speciation and pH Dependence
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups that can ionize depending on the ambient pH. This characteristic is fundamental to its chemical behavior, influencing its degradation, transformation, and interaction with the environment. The speciation of this compound is governed by the dissociation constants (pKa) of its ionizable groups: a basic quinoline (B57606) ring and an acidic carboxyl group.
Research has identified specific pKa values for these functional groups, which dictate the molecule's charge and form in solution. These values are critical for predicting the herbicide's environmental fate, such as its tendency to adsorb to soil particles or its mobility in water.
Detailed Research Findings
The chemical structure of this compound contains a quinoline ring that can be protonated and a carboxylic acid group that can be deprotonated. The reported pKa values for these groups are approximately 2.0 for the basic quinoline functional group and 3.8 for the acidic carboxyl group. One study also notes a third pKa of 10.5, attributed to an NH group.
At very low pH (pH < 2.0): The quinoline group is protonated, giving the molecule a net positive charge (cationic form). In this state, sorption can be enhanced through cation-exchange mechanisms.
At pH values between 2.0 and 3.8: As the pH increases past the pKa of the quinoline ring, it becomes deprotonated. The molecule exists primarily in its neutral form. Sorption to soil organic matter increases at these lower pH levels due to hydrophobic interactions with the neutral species. Adsorption is reportedly greatest at a pH close to the pKa of the carboxylic group (3.8).
At typical soil pH (pH > 5): The carboxylic acid group deprotonates, resulting in the molecule predominantly existing as an anion with a net negative charge. This anionic form is subject to repulsive forces from negatively charged soil colloids, which leads to lower sorption and a higher potential for leaching.
This pH-dependent speciation directly impacts the chemical degradation pathways of this compound.
Hydrolysis: The rate of hydrolysis is significantly influenced by pH. This compound is stable against hydrolysis at acidic pH levels of 3 and 5. However, under alkaline conditions (pH 9), its hydrolytic half-life is approximately 5.5 months.
Photodegradation: The rate of photodegradation in aqueous solutions also shows a clear pH dependence. Studies have found that photodegradation rates for imidazolinone herbicides, including imazaquin, increase with rising pH, eventually reaching a plateau after pH 5.2. However, unlike some other imidazolinones, the quantum yield for this compound photodegradation does not exhibit a distinct trend as a function of pH.
Microbial Degradation: The bioavailability of this compound for microbial degradation is linked to its sorption behavior, which is pH-dependent. At higher pH values (e.g., pH 7), where the molecule is more water-soluble and less sorbed to soil, its bioavailability to microorganisms may be greater, potentially leading to faster degradation compared to more acidic conditions where it is more strongly bound to soil particles.
Data Tables
The following tables summarize the key pH-dependent properties of this compound based on research findings.
Table 1: Acid-Base Properties of this compound This interactive table provides the reported dissociation constants (pKa) for the ionizable functional groups of the this compound molecule.
| Functional Group | Type | pKa Value | Source(s) |
|---|---|---|---|
| Quinoline Ring | Basic | ~2.0 | |
| Carboxyl Group | Acidic | ~3.8 |
Table 2: Chemical Speciation of this compound at Different pH Ranges This interactive table illustrates the dominant chemical form of this compound across various pH levels.
| pH Range | Dominant Species | Net Charge | Primary Interaction Tendency | Source(s) |
|---|---|---|---|---|
| < 2.0 | Cationic | Positive (+) | Cation exchange | |
| 2.0 - 3.8 | Neutral | Neutral (0) | Hydrophobic interactions |
Advanced Research Methodologies and Applications
Development of Advanced Analytical Techniques for Trace Analysis
The accurate and sensitive detection of Imazaquin (B1671739) residues is critical for environmental monitoring and food safety. Various advanced analytical techniques have been developed to achieve this, moving beyond traditional methods.
Immunochromatographic Assays (ICA): Rapid, on-site detection methods have been developed using immunochromatographic assays (ICA) for Imazaquin (IMQ) residues in crops like corn and soybeans . These assays rely on monoclonal antibodies (mAbs) generated against specific haptens designed for IMQ . The visual limit of detection for ICA has been reported as 10 μg kg−1 in corn and 5 μg kg−1 in soybeans . These methods offer a significant advantage in speed and ease of use for field screening .
Chromatographic and Spectrometric Methods: Conventional instrumental methods such as High-Performance Liquid Chromatography (HPLC) with UV detection have been established for Imazaquin residue analysis . More sensitive techniques like Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed for precise quantification and confirmation of Imazaquin residues in various matrices, including soil and food products . These methods typically involve sample preparation steps such as liquid-liquid partition and solid-phase extraction (SPE) for effective cleanup .
Microextraction Techniques: Advanced microextraction techniques, including dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME), are being explored for pesticide residue analysis due to their efficiency, reduced solvent consumption, and potential for automation . While specific applications of deep eutectic solvents (DES) in microextraction for Imazaquin are not detailed in the provided literature, these techniques represent a frontier in trace analysis for agrochemicals.
Table 8.1.1: Detection Limits of Imazaquin by Immunochromatographic Assay (ICA)
| Matrix | Visual Limit of Detection (LOD) | Linear Range | Reference |
| Corn | 10 μg kg−1 | 3.85–208.26 μg kg−1 | |
| Soybeans | 5 μg kg−1 | 3.78–106.71 μg kg−1 |
Chemical Formulation Research for Controlled Release Systems (Purely Chemical Design Aspects)
The chemical design of controlled-release formulations for Imazaquin aims to optimize its delivery, reduce environmental impact, and enhance efficacy by managing its release rate. This involves encapsulating or adsorbing Imazaquin onto various matrices.
Clay Mineral-Based Formulations: Pillared clay (PILC) minerals, particularly iron-pillared clay minerals (Fe-PILCs), have been investigated for creating slow-release formulations of Imazaquin . The adsorption of Imazaquin onto Fe-PILCs is influenced by the iron content and the formation of inner sphere complexes with the clay layers . Montmorillonite complexes, such as those modified with crystal violet (CV-montmorillonite), also demonstrate significant Imazaquin sorption, leading to reduced leaching in soil . The interaction of Imazaquin with soil components, including amorphous iron oxides and organic matter, affects its adsorption and mobility .
Polymer-Based Matrices: Biodegradable polymers and composites are utilized to create matrices for Imazaquin encapsulation. Alginate-reinforced chitosan (B1678972) and starch beads have been developed for slow-release formulations of Imazaquin scirp.orgresearchgate.netscirp.org. The chemical design involves cross-linking these biopolymers with alginate to improve matrix strength and prevent premature herbicide leakage scirp.orgresearchgate.netscirp.org.
Interaction of Imazaquin with Clay Minerals and Cyclodextrins
The chemical interactions between Imazaquin and formulation matrices are key to controlling its release.
Clay Minerals: Imazaquin, being negatively charged at neutral to alkaline pH, interacts with positively charged sites on modified clay minerals or through specific binding mechanisms with mineral components like iron oxides . For instance, Fe-PILCs exhibit strong adsorption of Imazaquin, suggesting complex formation that retards its release . The adsorption capacity of clay complexes for Imazaquin can be substantial, with maximal sorption values reported for CV-montmorillonite complexes .
Cyclodextrins: Cyclodextrins (CDs) can form inclusion complexes with Imazaquin, where the herbicide's quinolinic moiety is partially encapsulated within the CD cavity . This complexation can enhance Imazaquin's solubility and modify its release characteristics, contributing to the design of stable, slow-release formulations .
Physicochemical Characterization of Novel Delivery Matrices
Characterization of these formulations is essential to understand their structural integrity, interaction with the active ingredient, and release properties.
Morphological and Structural Analysis: Techniques such as Scanning Electron Microscopy (SEM) are used to examine the surface morphology, shape, and porosity of the formulated beads scirp.orgresearchgate.net. Differential Scanning Calorimetry (DSC) is employed to assess the thermal properties and identify interactions between Imazaquin and the matrix components, such as the reduction in Imazaquin's crystallinity due to interactions with polymer macromolecules researchgate.net. Fourier Transform Infrared (FTIR) spectroscopy confirms the presence of chemical interactions through characteristic peak shifts and changes in band intensities, indicating successful encapsulation and potential for controlled release researchgate.net.
Table 8.2.2.1: Physicochemical Properties of Imazaquin Formulations (Chitosan/Alginate and Starch/Alginate Beads)
| Formulation Type | Diameter (mm) | Porosity (%) | Swelling (%) | Reference |
| Chitosan/Alginate | 2.31 ± 0.01 | 81.28 ± 0.2 | 80.35 ± 0.2 | researchgate.net |
| Starch/Alginate | 2.53 ± 0.01 | 57.58 ± 0.2 | 34.91 ± 0.2 | researchgate.net |
Table 8.2.2.2: Imazaquin Sorption on Clay Complexes
| Sorbent Type | Maximal Sorption (mmol kg−1) | Desorption into Water (%) | Reference |
| Pillared Clay (PC) | 17.3 | 21 | |
| CV-Montmorillonite Complex | 22.2 | 5 |
Molecular Probes and Biosensors (Chemical Design and Function)
Imazaquin's properties can be leveraged in the development of molecular probes and biosensors for its detection or for studying its biological targets.
Electrochemical Sensors: Electrochemical sensors, such as those utilizing polyaniline-modified carbon paste electrodes (CPE-Pani), have been developed for the voltammetric determination of Imazaquin . The sensitivity of these sensors is strongly dependent on the electrolyte's pH, with optimal performance observed at pH 2.5 . The detection mechanism involves specific chemical interactions between Imazaquin and the polyaniline matrix .
Atomic Force Spectroscopy (AFS) Biosensors: Atomic Force Spectroscopy (AFS), a technique derived from Atomic Force Microscopy (AFM), can be employed to create biosensors for Imazaquin . By functionalizing AFM tips with the enzyme Acetolactate Synthase (ALS), which is a target of Imazaquin, specific interactions can be detected. These interactions result in an increased adhesion force between the AFM tip and Imazaquin, enabling its detection .
Hapten Design and Synthesis for Immunoassays
The development of immunoassays for Imazaquin relies on the design and synthesis of specific haptens.
Hapten Design and Conjugation: Haptens are small molecules that, when conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, Bovine Serum Albumin - BSA), elicit an immune response leading to antibody production . Computer-assisted technology has been used to design haptens with high specificity and sensitivity for Imazaquin . For example, a hapten structurally resembling Imazaquin (hapten 1) was synthesized and conjugated with KLH and BSA to generate monoclonal antibodies (mAbs) . Some developed mAbs have shown specificity for the S-isomers of imidazolinone herbicides, including Imazaquin .
Monoclonal Antibody (mAb) Production: The synthesized haptens are used to produce monoclonal antibodies (mAbs) . These mAbs are crucial for the specificity and sensitivity of immunoassay formats like immunochromatographic assays (ICA) . The affinity of these mAbs is often characterized by their half inhibitory concentration (IC50), with values as low as 0.98 ng/mL reported for Imazaquin detection .
Development of Chemical Probes for ALS/AHAS Studies
Imazaquin functions by inhibiting the Acetolactate Synthase (ALS) enzyme, also known as Acetohydroxy Acid Synthase (AHAS) . This enzyme is vital for the biosynthesis of branched-chain amino acids in plants and microorganisms .
Enzyme-Based Detection Probes: The ALS enzyme itself can serve as a recognition element in chemical probes and biosensors. By immobilizing ALS onto a transducer surface, such as an AFM tip, the binding interactions with Imazaquin can be measured . The specific binding of Imazaquin to ALS results in a detectable signal, often an increase in adhesion force, which forms the basis of the probe's function . Studies have shown that when an AFM tip functionalized with ALS is used to detect Imazaquin, there is a significant increase in adhesion force (approximately 132%) compared to non-specific interactions . This approach allows for the investigation of Imazaquin's inhibitory mechanism at a molecular level.
Table 8.3.2.1: Adhesion Force Changes in AFM-ALS Biosensor for Imazaquin Detection
| Analyte | Functionalized Tip | Adhesion Force (Fadh) Increase | Reference |
| Imazaquin | ALS Enzyme | ~132% | |
| Metsulfuron | ALS Enzyme | ~145% |
Table 8.3.2.2: Optimal Conditions for Imazaquin Electrochemical Detection
| Electrode Type | Modifier | Optimal pH | Technique | Reference |
| Carbon Paste Electrode | Polyaniline | 2.5 | Cyclic Voltammetry |
Compound Name Index:
Imazaquin (IMQ)
Acetolactate Synthase (ALS)
Acetohydroxy Acid Synthase (AHAS)
Pillared Clay Minerals (PILCs)
Fe-PILCs
Montmorillonite
Crystal Violet (CV)
Cyclodextrins (CDs)
Chitosan
Starch
Alginate
Hapten
Monoclonal Antibody (mAb)
Keyhole Limpet Hemocyanin (KLH)
Bovine Serum Albumin (BSA)
Polyaniline
Carbon Paste Electrode (CPE)
CPE-Pani
Perspectives and Future Research Directions in S Imazaquin Chemistry and Biochemistry
Elucidation of Non-Target Site Resistance Mechanisms at the Molecular Level (e.g., Enhanced Metabolic Detoxification by Cytochrome P450s)
While target-site mutations in the ALS enzyme are a primary driver of herbicide resistance, non-target site resistance (NTSR) mechanisms, particularly metabolic detoxification, represent a significant challenge for the efficacy of herbicides like (S)-Imazaquin. Future research must focus on identifying and characterizing the specific enzymes and pathways involved in the metabolic breakdown of this compound in resistant plant biotypes. A key area of interest is the role of cytochrome P450 monooxygenases (CYPs). Studies are needed to:
Identify specific CYP isoforms: Pinpoint which CYP isoforms are upregulated or exhibit altered activity in resistant populations, leading to enhanced detoxification of this compound.
Characterize metabolic pathways: Elucidate the precise metabolic transformations (e.g., hydroxylation, demethylation) that render this compound inactive.
Investigate genetic regulation: Understand the genetic basis for the enhanced expression or activity of these detoxification enzymes, which could involve gene amplification, promoter mutations, or altered transcription factor activity.
Develop diagnostic tools: Create molecular markers or biochemical assays to rapidly screen for these NTSR mechanisms in weed populations, enabling more effective resistance management strategies.
Research has indicated that enhanced metabolism by plant enzymes can significantly reduce the concentration of active herbicide reaching the target site. For instance, studies on other ALS inhibitors have shown that specific CYP families, such as CYP81A and CYP71, can play a role in herbicide detoxification. Future work on this compound will aim to similarly map these enzymatic interactions.
Rational Design and Synthesis of Next-Generation Enantiopure AHAS Inhibitors
The development of next-generation herbicides requires a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) for enantiopure compounds. Future research should focus on:
Designing novel scaffolds: Exploring new chemical scaffolds that maintain high affinity and specificity for the ALS enzyme, potentially overcoming existing resistance mechanisms.
Optimizing enantiopurity: Developing synthetic routes that yield highly enantiopure compounds, as the biological activity is often confined to a single enantiomer. This ensures maximum efficacy and minimizes off-target effects.
Incorporating resistance-breaking features: Designing molecules that are less susceptible to metabolic degradation or target-site mutations associated with resistance.
Improving physicochemical properties: Modifying structures to enhance uptake, translocation within the plant, and environmental persistence profiles.
The goal is to move beyond existing chemical classes and create molecules with superior herbicidal activity and a broader spectrum of weed control, while also exhibiting favorable environmental and toxicological profiles.
Mechanistic Insights into Stereospecificity in Ligand-Enzyme Interactions
The stereochemistry of Imazaquin (B1671739) is critical for its biological activity, with the (S)-enantiomer typically exhibiting significantly higher herbicidal efficacy than the (R)-enantiomer. Future research should delve deeper into the molecular basis of this stereospecificity:
High-resolution structural studies: Obtaining co-crystal structures of this compound and its less active (R)-enantiomer bound to the ALS enzyme from various plant species. This will reveal subtle differences in binding modes, hydrogen bonding patterns, and van der Waals interactions.
Enzyme kinetics and inhibition assays: Conducting detailed kinetic studies to quantify the inhibition constants (Ki) and binding affinities of both enantiomers across a range of ALS isoforms and species.
Mutagenesis studies: Employing site-directed mutagenesis of key amino acid residues within the ALS active site to probe their role in discriminating between the (S) and (R) enantiomers.
Computational docking and molecular dynamics: Using advanced computational methods to simulate the binding of both enantiomers to the ALS enzyme, predicting binding energies and identifying critical interactions that dictate stereoselectivity.
Understanding these interactions at an atomic level is crucial for the rational design of new inhibitors that exploit or overcome the enzyme's inherent stereoselectivity.
| Feature | This compound | (R)-Imazaquin | Significance for ALS Inhibition |
| Enzyme Binding Affinity | High (e.g., lower Ki) | Significantly lower (e.g., higher Ki) | Dictates herbicidal potency |
| ALS Inhibition Potency | Potent | Weak to negligible | Confirms stereospecificity |
| Target Site Interaction | Optimal fit within the ALS active site | Suboptimal fit, potentially steric hindrance | Explains differential activity |
| Metabolic Fate | May be more susceptible to certain metabolic routes | May be less susceptible or metabolized differently | Influences persistence |
Advanced Computational Approaches for Predicting Chemical Behavior and Interactions
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new herbicides. Future research directions include:
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing robust QSAR models that correlate the chemical structures of Imazaquin analogs and other AHAS inhibitors with their biological activity and selectivity. This can guide the design of new compounds with improved properties.
Molecular docking and virtual screening: Employing molecular docking techniques to screen large libraries of compounds against the ALS enzyme's active site, identifying potential new lead candidates. Virtual screening can also be used to predict off-target interactions.
Molecular dynamics simulations: Simulating the dynamic behavior of ligand-enzyme complexes to understand the stability of binding and the conformational changes induced by ligand binding. This can provide deeper insights into the mechanism of inhibition and stereospecificity.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction: Utilizing computational tools to predict the pharmacokinetic and toxicological profiles of potential new herbicides early in the discovery process, thereby reducing experimental costs and development time.
Predicting resistance evolution: Developing computational models that can simulate the emergence and spread of herbicide resistance under different selection pressures, aiding in the design of resistance management strategies.
These computational approaches can significantly streamline the discovery pipeline, enabling researchers to prioritize compounds with the highest likelihood of success.
Methodological Advancements in Stereoselective Synthesis and Analysis
The ability to synthesize and analyze enantiomerically pure compounds is paramount for the development of modern agrochemicals. Future advancements in this area for this compound and related compounds should focus on:
Development of highly enantioselective synthetic routes: Exploring novel catalytic systems (e.g., organocatalysis, transition metal catalysis) and chiral auxiliaries to achieve high enantiomeric excess (ee) in the synthesis of this compound and its analogs. This includes asymmetric synthesis strategies that directly build the chiral center.
Chiral chromatography optimization: Refining chiral stationary phases and chromatographic conditions for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to achieve baseline separation of Imazaquin enantiomers, enabling accurate quantification.
Development of spectroscopic methods: Investigating advanced spectroscopic techniques, such as chiral Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or derivatization agents, for enantiomeric excess determination.
Enzymatic resolution: Exploring the use of stereoselective enzymes for the kinetic resolution of racemic Imazaquin or its precursors, offering a biocatalytic approach to obtaining the desired enantiomer.
Process intensification: Developing more efficient, scalable, and environmentally friendly synthetic methodologies, aligning with green chemistry principles.
The table below summarizes potential advancements in stereoselective synthesis methodologies for chiral agrochemicals like this compound.
| Synthesis/Analysis Method | Key Principle | Potential Application to this compound | Advantages | Challenges |
| Asymmetric Catalysis | Use of chiral catalysts (metal or organocatalysts) to direct stereochemistry. | Direct synthesis of this compound. | High enantioselectivity, catalytic amounts of chiral inductor. | Catalyst development, substrate scope, cost of catalysts. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a substrate, followed by separation. | Synthesis of chiral intermediates. | Reliable, well-established. | Stoichiometric use, additional synthetic steps for attachment/removal. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Resolution of racemic Imazaquin. | High selectivity, mild conditions. | Enzyme availability, substrate specificity, separation of product from substrate. |
| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Analysis and purification of this compound. | High resolution, quantitative analysis. | Cost of chiral columns, mobile phase optimization, scale-up for purification. |
| Chiral NMR Spectroscopy | Use of chiral solvating agents or derivatization to differentiate enantiomers. | Enantiomeric excess determination. | Non-destructive, direct measurement. | Sensitivity, availability of suitable chiral agents. |
Q & A
Basic: What analytical methods are recommended for determining the purity and enantiomeric excess of (S)-Imazaquin in synthetic samples?
Answer: High-performance liquid chromatography (HPLC) coupled with chiral stationary phases or polarimetric analysis are standard methods. Validate results using mass spectrometry (MS) for molecular confirmation and nuclear magnetic resonance (NMR) for structural integrity. Calibration curves with certified reference materials (CRMs) ensure accuracy . For enantiomeric excess, calculate using peak area ratios from chromatograms and verify via optical rotation comparisons .
Basic: How should researchers design experiments to assess this compound’s soil degradation kinetics under varying environmental conditions?
Answer: Use controlled mesocosm studies with variables like pH, temperature, and microbial activity. Employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Include triplicate samples and negative controls. Data should be analyzed using first-order kinetic models, with half-life (t₁/₂) calculations and ANOVA for variance testing .
Advanced: How can contradictory data on this compound’s phytotoxic effects across plant species be systematically analyzed?
Answer: Conduct a meta-analysis of dose-response studies, stratifying data by plant family, growth stage, and exposure duration. Apply mixed-effects models to account for heterogeneity. Validate findings using in vitro assays (e.g., chlorophyll fluorescence inhibition) and transcriptomic profiling to identify species-specific metabolic pathways affected .
Advanced: What methodologies resolve discrepancies in reported binding affinities of this compound to acetolactate synthase (ALS)?
Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding assays under standardized buffer conditions (pH 7.4, 25°C). Compare with computational docking simulations (e.g., AutoDock Vina) to validate structural interactions. Report dissociation constants (Kd) with 95% confidence intervals and address potential confounding variables like enzyme isoform variability .
Basic: What protocols ensure reproducibility in synthesizing this compound for laboratory-scale studies?
Answer: Document reaction parameters (temperature, solvent, catalyst loading) in detail. Use asymmetric catalysis with chiral ligands (e.g., BINAP) for enantioselective synthesis. Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) and confirm final product purity via melting point analysis and HPLC. Provide step-by-step protocols in supplementary materials .
Advanced: How can researchers investigate the metabolic pathways of this compound in non-target organisms?
Answer: Utilize stable isotope labeling (e.g., ¹³C or ¹⁵N) combined with high-resolution MS to trace metabolite formation. Perform in vivo studies with model organisms (e.g., Daphnia magna), followed by liver microsomal assays. Apply metabolomic workflows (e.g., XCMS Online) for pathway mapping and identify phase I/II metabolites .
Basic: What statistical approaches are appropriate for analyzing dose-dependent herbicidal efficacy of this compound?
Answer: Fit data to log-logistic models (e.g., EC₅₀ estimation via R package drc). Include confidence intervals for potency metrics and use non-linear regression to compare dose-response curves across replicates. Address outliers with Grubbs’ test or robust regression methods .
Advanced: How should conflicting reports on this compound’s environmental persistence be reconciled?
Answer: Conduct longitudinal field studies across diverse geographies (e.g., loam vs. clay soils). Measure degradation rates using accelerated solvent extraction (ASE) and LC-MS/MS. Apply principal component analysis (PCA) to correlate persistence with soil organic matter, microbial biomass, and climatic data. Publish raw datasets in open repositories for transparency .
Basic: What quality control measures are critical for validating this compound bioassay results?
Answer: Include positive controls (e.g., commercial ALS inhibitors) and negative controls (solvent-only treatments). Validate assay sensitivity via limit of detection (LOD) and limit of quantification (LOQ) calculations. Perform inter-laboratory reproducibility tests using standardized protocols .
Advanced: What strategies optimize the detection of this compound enantiomer-specific interactions in plant systems?
Answer: Employ chiral chromatography to isolate enantiomers. Use fluorescence-based probes (e.g., GFP-tagged ALS) for real-time binding visualization. Pair with RNA sequencing to identify differential gene expression responses between enantiomers. Cross-validate with molecular dynamics simulations .
Key Considerations for Methodological Rigor
- Data Contradictions : Address via meta-regression, sensitivity analysis, and transparent reporting of experimental conditions .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and protocols .
- Ethical Standards : Disclose conflicts of interest and comply with institutional review boards for ecotoxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
